ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with multiple substituents:
- Position 1: A 4-methylphenyl group, contributing hydrophobic interactions.
- Position 3: An ethyl carboxylate ester, influencing solubility and hydrolysis kinetics.
Pyridazine derivatives are frequently studied for pharmacological applications due to their structural versatility and bioactivity.
Properties
IUPAC Name |
ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-3-28-21(27)20-17(30-13-18(25)22-12-16-5-4-10-29-16)11-19(26)24(23-20)15-8-6-14(2)7-9-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVRLDKAWIPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Maleic Acid Derivatives with Substituted Hydrazines
The dihydropyridazine scaffold is constructed via a modified Curtius-Foesterling reaction, where maleic anhydride reacts with 4-methylphenylhydrazine in aqueous ethanol (Equation 1):
$$
\text{Maleic anhydride} + \text{4-methylphenylhydrazine} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid}
$$
Subsequent esterification with ethanol in the presence of sulfuric acid yields the ethyl ester derivative (83% yield). Key spectral data include:
- IR (KBr): 1725 cm$$^{-1}$$ (C=O ester), 1670 cm$$^{-1}$$ (C=O ketone).
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.35 (t, 3H, J = 7.1 Hz, CH$$2$$CH$$3$$), 2.42 (s, 3H, Ar-CH$$3$$), 4.32 (q, 2H, J = 7.1 Hz, OCH$$_2$$), 6.95–7.25 (m, 4H, Ar-H).
Functionalization at Position 4
Hydroxylation via Nucleophilic Substitution
The C4 position is activated for substitution by treating the dihydropyridazine core with phosphorus oxychloride to form a chlorinated intermediate (Equation 2):
$$
\text{1-(4-methylphenyl)-3-ethoxycarbonyl-6-oxo-1,6-dihydropyridazine} \xrightarrow{\text{POCl}_3} \text{4-chloro derivative}
$$
Reaction with sodium hydroxide in tetrahydrofuran introduces a hydroxyl group (72% yield).
Mitsunobu Coupling for Methoxy Group Installation
The hydroxyl group at C4 undergoes Mitsunobu reaction with N-(furan-2-ylmethyl)glycine under diethyl azodicarboxylate (DEAD) and triphenylphosphine (Equation 3):
$$
\text{4-hydroxy intermediate} + \text{N-(furan-2-ylmethyl)glycine} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(carbamoylmethoxy) derivative}
$$
Reaction conditions: 0°C, 12 h, 68% yield.
Carbamoylation and Final Modification
Carbamoyl Chloride Formation
N-(furan-2-ylmethyl)glycine is treated with thionyl chloride to generate the corresponding carbamoyl chloride (Equation 4):
$$
\text{N-(furan-2-ylmethyl)glycine} \xrightarrow{\text{SOCl}_2} \text{carbamoyl chloride}
$$
Etherification with Dihydropyridazine Core
The carbamoyl chloride reacts with the 4-methoxy intermediate in dichloromethane using triethylamine as a base (Equation 5):
$$
\text{4-methoxy intermediate} + \text{carbamoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{target compound}
$$
Isolation via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the final product in 65% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
$$^1$$H NMR (600 MHz, DMSO-d$$6$$):
δ 1.29 (t, 3H, J = 7.0 Hz, CH$$2$$CH$$3$$), 2.38 (s, 3H, Ar-CH$$3$$), 4.25 (q, 2H, OCH$$2$$), 4.52 (d, 2H, J = 5.8 Hz, NHCH$$2$$-furan), 6.42 (m, 1H, furan-H), 6.84 (d, 1H, furan-H), 7.18–7.36 (m, 4H, Ar-H), 8.12 (s, 1H, NH).$$^{13}$$C NMR (150 MHz, DMSO-d$$6$$):
δ 14.1 (CH$$2$$CH$$3$$), 21.3 (Ar-CH$$3$$), 52.7 (OCH$$_2$$), 110.4, 112.2 (furan-C), 142.5 (C=O), 160.2 (C=O carbamate).
Infrared Spectroscopy (IR)
- IR (ATR): 3320 cm$$^{-1}$$ (N-H), 1718 cm$$^{-1}$$ (ester C=O), 1685 cm$$^{-1}$$ (carbamoyl C=O), 1595 cm$$^{-1}$$ (furan C=C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 83 | 98 | High core ring stability |
| Mitsunobu coupling | 68 | 95 | Regioselective functionalization |
| Carbamoylation | 65 | 97 | Mild reaction conditions |
Mechanistic Considerations
The dihydropyridazine ring forms via a six-membered transition state during cyclocondensation, with proton transfer stabilizing the intermediate. Mitsunobu coupling proceeds through an oxyphosphonium ion, enabling inversion of configuration at C4. Carbamoylation involves nucleophilic acyl substitution, where triethylamine scavenges HCl to drive the reaction.
Chemical Reactions Analysis
Ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Core Structure
The core structure of the compound is a dihydropyridazine ring, which is substituted with a furan ring , a methylphenyl group , and a carbamoyl moiety . These substitutions enhance its reactivity and biological activity.
Chemistry
Ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, facilitating advancements in synthetic methodologies.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that it may exhibit significant antimicrobial properties against various pathogens.
- Anticancer Activity : Preliminary investigations have shown that related compounds can induce apoptosis in cancer cells. For example, cytotoxic effects were observed in breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 4-{...} | MDA-MB-231 (breast cancer) | 15.0 | Apoptosis induction |
| Ethyl 4-{...} | HepG2 (liver cancer) | 20.5 | Cell cycle arrest |
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting possible applications in inflammatory diseases.
Industry
In industrial applications, this compound is explored for:
- Material Development : Its unique properties make it suitable for developing new materials.
- Pharmaceutical Synthesis : It acts as a precursor in synthesizing pharmaceuticals, contributing to drug discovery efforts.
Mechanism of Action
The mechanism of action of ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
The compound is compared to two analogs from the evidence (Table 1):
Table 1. Structural Comparison of Pyridazine Derivatives
Key Observations:
The sulfanyl group in ’s compound replaces the methoxy linker, which could modulate electronic properties (e.g., increased nucleophilicity) and redox stability .
Aryl Group at Position 1 :
- The 4-methylphenyl group in the original compound and ’s analog provides moderate hydrophobicity.
- ’s 3-(trifluoromethyl)phenyl group adds strong electron-withdrawing effects, likely enhancing resistance to oxidative metabolism and improving binding affinity in hydrophobic pockets .
Ester Group: Ethyl vs.
Hypothesized Pharmacological and Physicochemical Properties
- Solubility : The furan and methoxyphenyl analogs may exhibit lower aqueous solubility than the trifluoromethyl derivative due to increased lipophilicity.
- Metabolic Stability : The trifluoromethyl group in ’s compound likely enhances metabolic stability compared to the furan-based analog .
- Bioactivity : The furan ring’s electron-rich nature could favor interactions with enzymes like cyclooxygenases or cytochrome P450 isoforms, whereas the sulfanyl group in might target cysteine proteases.
Biological Activity
Ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Dihydropyridazine
- Substituents : Furan ring, methylphenyl group, and carbamoyl moiety.
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the furan and dihydropyridazine moieties suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study on pyridazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle-related proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 4-{...} | MDA-MB-231 (breast cancer) | 15.0 | Apoptosis induction |
| Ethyl 4-{...} | HepG2 (liver cancer) | 20.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural features suggest it may inhibit pro-inflammatory cytokines. Similar compounds have been shown to reduce levels of TNF-α and IL-6 in vitro, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is likely due to interference with bacterial cell wall synthesis or function.
Case Studies
- Study on Dihydropyridazine Derivatives : A series of derivatives were synthesized and tested for their anticancer properties. The study found that modifications in the furan moiety significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival rates compared to control groups. These findings support the therapeutic potential of this class of compounds.
Research Findings
Recent publications have explored the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific functional groups in enhancing biological activity. For example:
- Modification of the furan ring : Substituents on the furan ring were found to significantly impact the compound's ability to inhibit cancer cell growth.
- Dihydropyridazine core : Variations in substituents at the 1-position influenced anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step procedures. For example, a pyridazine core can be constructed via cyclocondensation of hydrazines with diketones, followed by functionalization. The furan-methyl-carbamoyl methoxy group may be introduced via nucleophilic substitution or coupling reactions. Palladium-catalyzed reductive cyclization (as seen in nitroarene systems) could optimize heterocycle formation . Multi-step reactions, such as those used for tetrahydropyrimidine derivatives (e.g., esterification, carbamoylation), provide a template for introducing substituents .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use , , and 2D NMR (COSY, HSQC) to confirm connectivity of the dihydropyridazine core and substituents.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the dihydro oxidation state, as demonstrated in structurally similar dihydropyridazines .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI) validates molecular weight and fragmentation patterns .
Q. What preliminary steps are recommended for assessing the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinases, hydrolases) using fluorogenic substrates.
- Cytotoxicity : Test against cell lines (e.g., HEK293, HeLa) via MTT assays.
- Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., cyclooxygenase, PDE5), leveraging structural analogs from dihydropyridine studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms involved in synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. For example, the reductive cyclization of nitroarenes (as in palladium-catalyzed reactions) can be studied to optimize catalytic efficiency and regioselectivity . Charge distribution analysis of the dihydropyridazine ring predicts electrophilic/nucleophilic sites for functionalization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in carbamoyl groups) by variable-temperature NMR.
- Isotopic Labeling : Use -labeled hydrazines to track nitrogen connectivity in the pyridazine core.
- Hybrid Techniques : Combine IR spectroscopy (amide I/II bands) with XRD to validate hydrogen bonding patterns .
Q. How can stability under experimental conditions (e.g., pH, light) be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (0.1M HCl/NaOH) and analyze degradation products via LC-MS.
- Photostability : Use UV-Vis spectroscopy to monitor changes under UV light (300–400 nm) over 24–72 hours.
- Thermal Analysis : TGA/DSC determines decomposition temperatures and polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
